N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

Catalog No.
S548236
CAS No.
501364-82-5
M.F
C23H25N3O4S
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroinden...

CAS Number

501364-82-5

Product Name

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H25N3O4S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26/h1-2,4-7,14,24H,3,8-13,15H2,(H,25,27)

InChI Key

LTZVLHHIAUKGBP-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4

Solubility

Soluble in DMSO, not in water

Synonyms

IN01001; INO-1001; INO 1001

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4

Description

The exact mass of the compound INO-1001 free base is 439.1566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Poly (ADP-Ribose) Polymerase (PARP) Inhibitor

INO-1001 free base is a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes []. PARPs are a family of enzymes involved in various cellular processes, including DNA repair []. By inhibiting PARP activity, INO-1001 disrupts the ability of cells to repair DNA damage, potentially leading to cell death []. This mechanism makes INO-1001 a promising candidate for cancer research.

Enhancing Radiation Sensitivity

Studies have shown that INO-1001 can enhance the sensitivity of cancer cells to radiation therapy []. Radiation therapy damages cancer cell DNA. When PARP is inhibited by INO-1001, cancer cells become less efficient at repairing this damage, leading to increased cell death []. This synergistic effect between INO-1001 and radiation therapy is being explored in preclinical research as a potential strategy for cancer treatment [].

Anti-Tumor Effects

Preclinical studies suggest that INO-1001 may have anti-tumor effects. In cell culture experiments, INO-1001 has been shown to be cytotoxic to various cancer cell lines []. These findings warrant further investigation into the potential therapeutic application of INO-1001 for cancer treatment.

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide, also known by its CAS number 501364-82-5, is a synthetic compound characterized by a complex bicyclic structure. This compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The molecular formula for this compound is C23H24N3O4S, with a molecular weight of approximately 457.518 g/mol . It is soluble in dimethyl sulfoxide but not in water, which influences its application in biological experiments and formulations .

  • Nucleophilic Substitution: The sulfonamide nitrogen can engage in nucleophilic substitution reactions.
  • Condensation Reactions: The carbonyl group can react with amines or alcohols to form imines or esters.
  • Reduction Reactions: The carbonyl may undergo reduction to form alcohols under appropriate conditions.

These reactions enable modifications that can enhance the compound's pharmacological properties or alter its solubility profile.

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide exhibits significant biological activity, particularly in the context of cancer therapy and neuroprotection. It has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . Inhibition of PARP has been associated with enhanced sensitivity of cancer cells to chemotherapy and radiotherapy, making this compound a candidate for combination therapies.

Furthermore, studies have indicated that this compound may possess anti-inflammatory properties and could be explored for treating conditions like acute lung injury due to its ability to modulate inflammatory pathways .

The synthesis of N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide typically involves multi-step organic synthesis techniques. A general synthetic pathway may include:

  • Formation of the Indenoisoquinoline Core: Starting from suitable precursors, the bicyclic structure is constructed through cyclization reactions.
  • Introduction of the Sulfonamide Group: This can be achieved by treating an amine derivative with a sulfonyl chloride.
  • Alkylation with Morpholine: The morpholine moiety is introduced via alkylation reactions using appropriate reagents.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product.

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide has potential applications in:

  • Cancer Treatment: As a PARP inhibitor, it may enhance the efficacy of existing cancer therapies.
  • Neuroprotective Agents: Its anti-inflammatory properties suggest potential use in neurodegenerative diseases.
  • Research Tools: It serves as a valuable reagent in biochemical studies focused on DNA repair mechanisms.

Interaction studies involving N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide have demonstrated its ability to modulate various biological pathways. Notably:

  • PARP Interaction: The compound's role as a PARP inhibitor has been extensively studied, showing promise in enhancing cellular responses to DNA damage.
  • Synergistic Effects with Chemotherapeutics: Research indicates that combining this compound with traditional chemotherapeutic agents may improve treatment outcomes by overcoming resistance mechanisms .

Several compounds share structural similarities with N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
INO-1001Indenoisoquinoline core with morpholinePARP inhibition
OlaparibSimilar PARP inhibitor with different substituentsCancer therapy
RucaparibAnother PARP inhibitor with distinct side chainsCancer treatment

Uniqueness

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide stands out due to its specific structural modifications that enhance its solubility and bioavailability compared to other PARP inhibitors. Its unique morpholine side chain may contribute to distinct pharmacokinetic properties and therapeutic profiles.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

439.15657746 g/mol

Monoisotopic Mass

439.15657746 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

343SLZ0F89

Drug Indication

Investigated for use/treatment in brain cancer, cardiovascular disorders, and myocardial infarction.

Dates

Modify: 2023-07-15
1: Roesner JP, Mersmann J, Bergt S, Bohnenberg K, Barthuber C, Szabo C, Nöldge-Schomburg GE, Zacharowski K. Therapeutic injection of PARP inhibitor INO-1001 preserves cardiac function in porcine myocardial ischemia and reperfusion without reducing infarct size. Shock. 2010 May;33(5):507-12. PubMed PMID: 20395771.
2: Bedikian AY, Papadopoulos NE, Kim KB, Hwu WJ, Homsi J, Glass MR, Cain S, Rudewicz P, Vernillet L, Hwu P. A phase IB trial of intravenous INO-1001 plus oral temozolomide in subjects with unresectable stage-III or IV melanoma. Cancer Invest. 2009 Aug;27(7):756-63. PubMed PMID: 19440934.
3: Morrow DA, Brickman CM, Murphy SA, Baran K, Krakover R, Dauerman H, Kumar S, Slomowitz N, Grip L, McCabe CH, Salzman AL. A randomized, placebo-controlled trial to evaluate the tolerability, safety, pharmacokinetics, and pharmacodynamics of a potent inhibitor of poly(ADP-ribose) polymerase (INO-1001) in patients with ST-elevation myocardial infarction undergoing primary percutaneous coronary intervention: results of the TIMI 37 trial. J Thromb Thrombolysis. 2009 May;27(4):359-64. Epub 2008 Jun 6. PubMed PMID: 18535785.
4: Clark RS, Vagni VA, Nathaniel PD, Jenkins LW, Dixon CE, Szabó C. Local administration of the poly(ADP-ribose) polymerase inhibitor INO-1001 prevents NAD+ depletion and improves water maze performance after traumatic brain injury in mice. J Neurotrauma. 2007 Aug;24(8):1399-405. PubMed PMID: 17711401.
5: Mason KA, Valdecanas D, Hunter NR, Milas L. INO-1001, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin. Invest New Drugs. 2008 Feb;26(1):1-5. Epub 2007 Jul 13. PubMed PMID: 17628743.
6: Radovits T, Seres L, Gero D, Berger I, Szabó C, Karck M, Szabó G. Single dose treatment with PARP-inhibitor INO-1001 improves aging-associated cardiac and vascular dysfunction. Exp Gerontol. 2007 Jul;42(7):676-85. Epub 2007 Feb 20. PubMed PMID: 17383839; PubMed Central PMCID: PMC2684519.
7: Hauser B, Gröger M, Ehrmann U, Albicini M, Brückner UB, Schelzig H, Venkatesh B, Li H, Szabó C, Speit G, Radermacher P, Kick J. The parp-1 inhibitor ino-1001 facilitates hemodynamic stabilization without affecting DNA repair in porcine thoracic aortic cross-clamping-induced ischemia/reperfusion. Shock. 2006 Jun;25(6):633-40. PubMed PMID: 16721272.
8: Tóth O, Szabó C, Kecskés M, Pótó L, Nagy A, Losonczy H. In vitro effect of the potent poly(ADP-ribose) polymerase (PARP) inhibitor INO-1001 alone and in combination with aspirin, eptifibatide, tirofiban, enoxaparin or alteplase on haemostatic parameters. Life Sci. 2006 Jun 20;79(4):317-23. Epub 2006 Feb 9. PubMed PMID: 16480745.
9: Besson VC, Zsengellér Z, Plotkine M, Szabó C, Marchand-Verrecchia C. Beneficial effects of PJ34 and INO-1001, two novel water-soluble poly(ADP-ribose) polymerase inhibitors, on the consequences of traumatic brain injury in rat. Brain Res. 2005 Apr 18;1041(2):149-56. PubMed PMID: 15829224.
10: Szabó G, Soós P, Mandera S, Heger U, Flechtenmacher C, Bährle S, Seres L, Cziráki A, Gries A, Zsengellér Z, Vahl CF, Hagl S, Szabó C. INO-1001 a novel poly(ADP-ribose) polymerase (PARP) inhibitor improves cardiac and pulmonary function after crystalloid cardioplegia and extracorporal circulation. Shock. 2004 May;21(5):426-32. PubMed PMID: 15087818.
11: Brock WA, Milas L, Bergh S, Lo R, Szabó C, Mason KA. Radiosensitization of human and rodent cell lines by INO-1001, a novel inhibitor of poly(ADP-ribose) polymerase. Cancer Lett. 2004 Mar 18;205(2):155-60. PubMed PMID: 15036647.

Explore Compound Types